molecular formula C11H12N2O B14863660 1,2,3,3A,4,9B-Hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one

1,2,3,3A,4,9B-Hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one

Cat. No.: B14863660
M. Wt: 188.23 g/mol
InChI Key: NTHCRSYJFQWRQI-UHFFFAOYSA-N
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Description

1,2,3,3A,4,9B-Hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its fused ring system, which includes a pyrrolo and isoquinoline moiety. Its molecular formula is C11H12N2O, and it has a molecular weight of 188.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3A,4,9B-Hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . This reaction leads to the formation of the desired heterocyclic structure through a series of condensation and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3,3A,4,9B-Hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

1,2,3,3A,4,9B-Hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,3A,4,9B-Hexahydro-5H-pyrrolo[3,4-C]isoquinolin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1,2,3,3a,4,9b-hexahydropyrrolo[3,4-c]isoquinolin-5-one

InChI

InChI=1S/C11H12N2O/c14-11-8-4-2-1-3-7(8)9-5-12-6-10(9)13-11/h1-4,9-10,12H,5-6H2,(H,13,14)

InChI Key

NTHCRSYJFQWRQI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1)NC(=O)C3=CC=CC=C23

Origin of Product

United States

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